molecular formula C17H14N2O2 B11847271 Quinolin-8-yl o-tolylcarbamate CAS No. 14577-73-2

Quinolin-8-yl o-tolylcarbamate

Cat. No.: B11847271
CAS No.: 14577-73-2
M. Wt: 278.30 g/mol
InChI Key: MXJBBKMHCGJHBB-UHFFFAOYSA-N
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Description

Quinolin-8-yl o-tolylcarbamate is an organic compound that belongs to the class of carbamates It is derived from quinoline, a heterocyclic aromatic organic compound, and o-tolylcarbamate, which is a derivative of toluene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl o-tolylcarbamate typically involves the reaction of quinolin-8-ol with o-tolyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl o-tolylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: this compound can be converted to this compound oxide.

    Reduction: The reduction can yield quinolin-8-yl o-tolylcarbinol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl o-tolylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Quinolin-8-yl o-tolylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl carbamate
  • o-Tolylcarbamate
  • Quinolin-8-yl methylcarbamate

Uniqueness

Quinolin-8-yl o-tolylcarbamate is unique due to the presence of both the quinoline and o-tolylcarbamate moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the quinoline ring provides aromatic stability and potential biological activity, while the o-tolylcarbamate group offers additional functionalization possibilities.

Properties

CAS No.

14577-73-2

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

quinolin-8-yl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C17H14N2O2/c1-12-6-2-3-9-14(12)19-17(20)21-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3,(H,19,20)

InChI Key

MXJBBKMHCGJHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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